molecular formula C25H19N3O4S4 B12578796 N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide CAS No. 600173-14-6

N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide

Cat. No.: B12578796
CAS No.: 600173-14-6
M. Wt: 553.7 g/mol
InChI Key: UGTPJWQRKWKNPJ-UHFFFAOYSA-N
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Description

N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide is a sulfonamide-based compound featuring a central 1,4-phenylene core substituted with a 1,3-benzothiazole-2-thiol group. The molecule is structurally characterized by two benzenesulfonamide groups attached to the phenylene ring via sulfonamide bridges. The benzothiazole moiety introduces a heterocyclic sulfur-nitrogen system, which is known to enhance electronic properties and intermolecular interactions .

  • Conformation: The sulfonamide bridge adopts a gauche conformation, with dihedral angles between aromatic rings ranging from 46.78° to 73.64°, depending on substituents .
  • Synthesis: Similar derivatives are synthesized via nucleophilic substitution or condensation reactions, often using N,N-dimethylformamide (DMF) as a solvent and hydrogenation agents .

Properties

CAS No.

600173-14-6

Molecular Formula

C25H19N3O4S4

Molecular Weight

553.7 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)-3-(1,3-benzothiazol-2-ylsulfanyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C25H19N3O4S4/c29-35(30,19-9-3-1-4-10-19)27-18-15-16-22(28-36(31,32)20-11-5-2-6-12-20)24(17-18)34-25-26-21-13-7-8-14-23(21)33-25/h1-17,27-28H

InChI Key

UGTPJWQRKWKNPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1,3-benzothiazole-2-thiol, which is then reacted with 1,4-dibromobenzene under specific conditions to form the intermediate compound. This intermediate is subsequently treated with benzenesulfonamide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related N,N'-(1,4-phenylene)dibenzenesulfonamide derivatives, focusing on substituent effects, electronic properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide 2-(1,3-Benzothiazol-2-yl)sulfanyl ~568.7 (estimated) Enhanced electron-withdrawing capacity; potential use in sensors or inhibitors .
N,N'-(2-Nitro-1,4-phenylene)dibenzenesulfonamide (OX1006) 2-Nitro 493.4 High solubility at pH 10.8; used in electrochemical sensors for methamphetamine detection.
N,N'-Bis(3-methylbut-2-enyl)-N,N'-(1,4-phenylene)dibenzenesulfonamide 3-Methylbut-2-enyl 524.68 Crystalline solid with gauche conformation; weak C–H···O interactions.
N,N'-(1,4-Phenylene)dibenzenesulfonamide (Parent) None 396.4 Baseline structure; electrochemical mediator for primary/secondary amine detection.

Key Comparative Insights

Substituent Effects on Electrochemical Activity The 2-nitro substituent in OX1006 enhances electron-deficient character, enabling efficient redox-mediated detection of methamphetamine (MAMP) via 1,4-addition reactions. Its pKa values (6.05 and 8.00) ensure full deprotonation at pH 10.8, critical for sensor performance . In contrast, the 1,3-benzothiazole-2-thiol group in the target compound introduces a fused heterocyclic system.

Crystallographic and Conformational Differences The 3-methylbut-2-enyl-substituted derivative exhibits a gauche conformation (torsion angle: 73.64°) and forms 2D networks via C–H···O interactions but lacks π-π stacking .

Applications in Sensors vs. Inhibitors

  • OX1006 is optimized for disposable electrochemical sensors, with a differential pulse voltammetry (DPV) response time of <60 seconds in undiluted saliva .
  • Benzothiazole-containing analogs (e.g., compound Cpd D in ) are explored as low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitors, leveraging sulfur-mediated binding interactions .

Table 2: Electrochemical Performance Metrics

Compound Detection Target Sensitivity (µA/µM) Linear Range (µM) pH Optimum Reference
OX1006 Methamphetamine 0.32 5–100 10.8
Parent (Unsubstituted) Amphetamine 0.18 10–200 7.0–9.0

Biological Activity

N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antitumor and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure

The compound features a benzothiazole moiety linked to a dibenzenesulfonamide structure. Its chemical formula is C19H16N2O2S3, and it is characterized by the following structural components:

  • Benzothiazole ring : Often associated with antimicrobial and anticancer properties.
  • Dibenzenesulfonamide : Known for its ability to interact with various biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit considerable antitumor activity. For instance, a study evaluated several benzothiazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture assays. The results indicated that:

  • IC50 values for the compound were significantly lower in 2D assays compared to 3D assays, suggesting higher efficacy in simpler cellular environments.
  • The compound showed an IC50 of approximately 6.26 μM against HCC827 cells and 6.48 μM against NCI-H358 cells in 2D cultures, while the values increased in 3D cultures (20.46 μM and 16.00 μM respectively) .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM) - 2DIC50 (μM) - 3D
A549Not reportedNot reported
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro assays against common bacterial strains such as Escherichia coli and Staphylococcus aureus revealed promising results:

  • Compounds derived from benzothiazole exhibited stronger antibacterial properties compared to their benzimidazole counterparts.
  • The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods according to CLSI guidelines.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Bacterial StrainMIC (μg/mL)
Escherichia coliNot reported
Staphylococcus aureusNot reported

The mechanisms by which this compound exerts its biological effects include:

  • DNA Binding : Studies indicate that similar compounds bind preferentially to the minor groove of DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : The compound may induce apoptosis in cancer cells by triggering cell cycle arrest at specific checkpoints.
  • Antimicrobial Mechanism : The interaction with bacterial cell membranes could lead to increased permeability and ultimately cell death.

Case Studies

In a recent case study involving a series of synthesized benzothiazole derivatives (including the target compound), researchers noted that modifications to the benzothiazole ring significantly influenced both antitumor and antimicrobial activities. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced potency against tumor cells while maintaining low toxicity profiles .

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